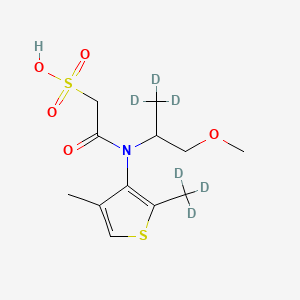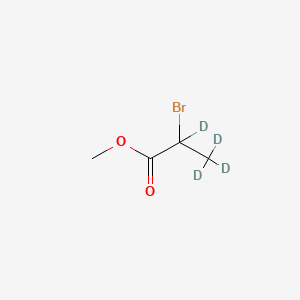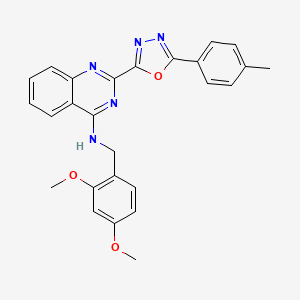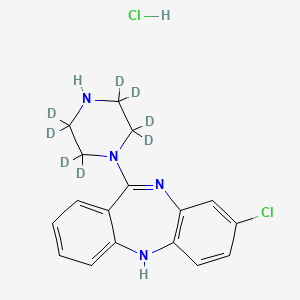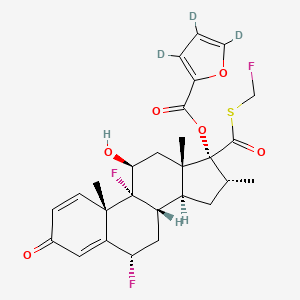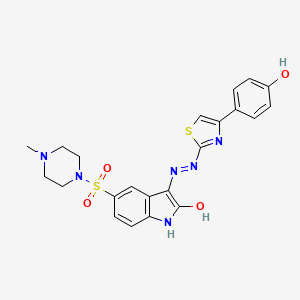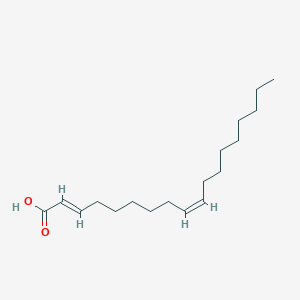
(2E,9Z)-Octadeca-2,9-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,9Z)-Octadeca-2,9-dienoic acid is a polyunsaturated fatty acid with a unique structure characterized by two double bonds located at the 2nd and 9th positions in the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,9Z)-Octadeca-2,9-dienoic acid typically involves the use of specific catalysts and reaction conditions to ensure the correct configuration of the double bonds. One common method involves the use of palladium-catalyzed cross-coupling reactions, which allow for the precise formation of the double bonds at the desired positions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar catalytic processes. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E,9Z)-Octadeca-2,9-dienoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or hydroxylated derivatives.
Reduction: Hydrogenation can convert the double bonds into single bonds, resulting in a saturated fatty acid.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
Chemistry
In chemistry, (2E,9Z)-Octadeca-2,9-dienoic acid is used as a precursor for the synthesis of various complex molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology
In biological research, this compound is studied for its role in cellular processes and its potential as a bioactive molecule. It has been investigated for its effects on cell membranes and signaling pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It has been studied for its anti-inflammatory and antioxidant effects, making it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, lubricants, and other advanced materials.
Mechanism of Action
The mechanism of action of (2E,9Z)-Octadeca-2,9-dienoic acid involves its interaction with cellular membranes and signaling pathways. It can modulate the fluidity of cell membranes and influence the activity of membrane-bound enzymes and receptors. Additionally, its antioxidant properties help in scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
(2E,9Z,12Z)-Octadeca-2,9,12-trienoic acid: This compound has an additional double bond at the 12th position, which can alter its chemical and biological properties.
(2E,9Z)-Hexadeca-2,9-dienoic acid: This compound has a shorter carbon chain, which affects its physical and chemical characteristics.
Uniqueness
(2E,9Z)-Octadeca-2,9-dienoic acid is unique due to its specific double bond configuration and chain length. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H32O2 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(2E,9Z)-octadeca-2,9-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,16-17H,2-8,11-15H2,1H3,(H,19,20)/b10-9-,17-16+ |
InChI Key |
JUDVSKZBHCGCJO-WXYFSRDHSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCC/C=C/C(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


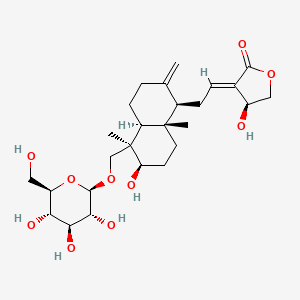
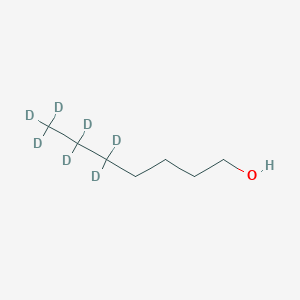
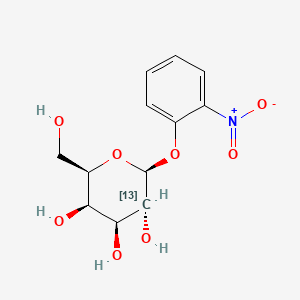

![(3S)-3-(2-benzyl-3-bromo-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12401510.png)
![(2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12401523.png)

